Prolylasparagine

Description

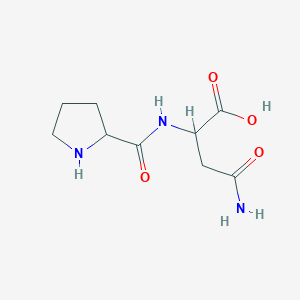

Prolylasparagine (molecular formula: C₈H₁₃N₃O₄) is a dipeptide composed of the amino acids proline (C₅H₉NO₂) and asparagine (C₄H₈N₂O₃) linked via a peptide bond. This compound’s rigid proline backbone and polar asparagine side chain contribute to its unique conformational stability, which distinguishes it from other dipeptides.

Properties

Molecular Formula |

C9H15N3O4 |

|---|---|

Molecular Weight |

229.23 g/mol |

IUPAC Name |

4-amino-4-oxo-2-(pyrrolidine-2-carbonylamino)butanoic acid |

InChI |

InChI=1S/C9H15N3O4/c10-7(13)4-6(9(15)16)12-8(14)5-2-1-3-11-5/h5-6,11H,1-4H2,(H2,10,13)(H,12,14)(H,15,16) |

InChI Key |

JQOHKCDMINQZRV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)C(=O)NC(CC(=O)N)C(=O)O |

physical_description |

Solid |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Prolylasparagine can be synthesized through standard peptide synthesis techniques. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .

Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the final product. Optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Prolylasparagine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Oxidation: Hydrogen peroxide or potassium permanganate in aqueous solution.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Hydrolysis: Proline and asparagine.

Oxidation: Oxo derivatives of this compound.

Substitution: N-substituted this compound derivatives.

Scientific Research Applications

Prolylasparagine has several applications in scientific research:

Mechanism of Action

The mechanism of action of prolylasparagine involves its interaction with specific molecular targets and pathways. In biological systems, this compound can be hydrolyzed by peptidases to release proline and asparagine, which are then utilized in various metabolic pathways . The exact molecular targets and pathways depend on the specific context in which this compound is used.

Comparison with Similar Compounds

Key Observations :

- This compound exhibits lower solubility than alanylglutamine due to proline’s cyclic structure, which reduces hydrophilicity .

- Valylasparagine has the lowest solubility, likely due to valine’s hydrophobic branched side chain. Its narrower pH stability range (4–7) limits its utility in alkaline environments .

Biochemical Stability

This compound’s stability in mildly acidic to neutral conditions makes it suitable for studies on peptide degradation in physiological environments. In contrast, alanylglutamine’s superior stability at higher pH levels (6–9) is leveraged in cell culture media to prevent ammonia toxicity .

Pharmacokinetic and Pharmacodynamic Comparisons

While this compound lacks clinical pharmacokinetic data, comparisons with alanylglutamine—a clinically relevant dipeptide—highlight key differences:

| Parameter | This compound (Hypothetical) | Alanylglutamine (Clinical Data) |

|---|---|---|

| Oral Bioavailability | <10% (predicted) | 65–70% |

| Plasma Half-Life | ~30 minutes (in vitro) | 2–3 hours |

| Metabolic Pathway | Renal excretion | Hydrolysis to alanine/glutamine |

Mechanistic Insights :

- This compound’s low bioavailability stems from poor intestinal absorption of proline-containing peptides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.